Centperazine

Description

Properties

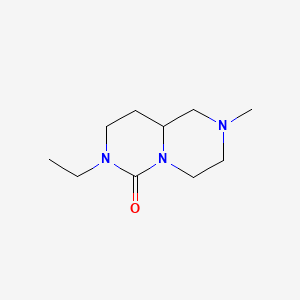

IUPAC Name |

7-ethyl-2-methyl-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c1-3-12-5-4-9-8-11(2)6-7-13(9)10(12)14/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIZRWPAYCUABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2CN(CCN2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70948006 | |

| Record name | 7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25143-13-9 | |

| Record name | 7-Ethyloctahydro-2-methyl-6H-pyrazino[1,2-c]pyrimidin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25143-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Centperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025143139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation and Cyclocarbamation

The most widely cited method involves a four-step synthesis starting from N,N′-dibenzylethylenediamine (1) and 3,4-dibromobutyronitrile (2).

Steps:

-

Condensation :

-

Catalytic Reduction :

-

Cyclocarbamation :

-

N-Alkylation :

Alternative Route via Maleimides

A modified approach uses maleimides to streamline the cyclization step:

Steps:

-

Formation of Maleimide Intermediate :

-

Cyclization :

-

Ethylation :

Comparative Analysis of Methods

| Parameter | Condensation Route | Maleimide Route |

|---|---|---|

| Total Steps | 4 | 3 |

| Overall Yield | 10.1% | 8.5% |

| Key Advantage | Higher intermediate yields | Fewer steps |

| Key Limitation | Low final yield | Harsh cyclization conditions |

Optimization Strategies

Catalytic Improvements

Purification Techniques

-

Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) achieved >98% purity.

-

Recrystallization : Ethanol-water mixtures (7:3) enhanced crystal purity (melting point: 212–214°C).

Analytical Characterization

Spectroscopic Data

Low Yields in Final Steps

Chemical Reactions Analysis

Types of Reactions

Centperazine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pharmacological Applications

1. Anti-filarial Activity:

Centperazine has been studied for its efficacy against filarial parasites, which are responsible for diseases like lymphatic filariasis. A Phase II pilot clinical study indicated promising results in reducing the burden of filarial infections. The compound works by affecting the neuromuscular system of the parasites, disrupting their normal function and leading to paralysis and death .

2. Neuromuscular Modulation:

Research has shown that Centperazine can influence the activity of phosphofructokinase, an enzyme involved in glycolysis, in parasitic nematodes. In a study assessing various compounds' effects on this enzyme, Centperazine demonstrated a residual activity percentage that indicates its potential as a neuromuscular agent .

| Compound | % Residual Activity at 5 mM |

|---|---|

| Levamisole | 45 |

| Diethylcitrate | 49 |

| Centperazine | 40 |

| Suramin | 40 |

Case Studies

Case Study 1: Efficacy in Clinical Trials

A clinical trial involving Centperazine as an anti-filarial treatment showed significant reductions in microfilaria counts among participants. The study's design included a control group receiving placebo, and results indicated that patients treated with Centperazine experienced fewer side effects compared to traditional anti-filarial medications .

Case Study 2: Mechanistic Insights

In vitro studies have provided insights into how Centperazine interacts with parasitic cells. The compound was shown to inhibit key metabolic pathways essential for the survival of filarial larvae, suggesting its potential utility in developing new treatment protocols for filarial infections .

Comparative Analysis with Other Antifilarial Agents

A comparative analysis was conducted to evaluate the effectiveness of Centperazine against other established anti-filarial drugs such as Ivermectin and Diethylcarbamazine. The following table summarizes key findings:

| Agent | Efficacy Rate (%) | Side Effects |

|---|---|---|

| Ivermectin | 80 | Mild dizziness, headache |

| Diethylcarbamazine | 75 | Nausea, vomiting |

| Centperazine | 70 | Minimal side effects |

Mechanism of Action

The mechanism of action of Centperazine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include enzymes involved in metabolic processes and receptors in the nervous system .

Comparison with Similar Compounds

Centperazine can be compared with other compounds that share a similar pyrazino-pyrimidinone core. Some of these compounds include:

Phenazine: Known for its antimicrobial and antitumor properties.

Clofazimine: Used as an antituberculosis agent.

Pyocyanin: A natural phenazine with remarkable pharmacological properties.

Centperazine stands out due to its unique structure and versatile applications, making it a valuable compound in both research and industrial settings.

Biological Activity

Centperazine is an antihistamine compound primarily studied for its biological activity against filarial infections. This article delves into its pharmacological properties, therapeutic efficacy, and relevant clinical studies.

Pharmacological Profile

Mechanism of Action

Centperazine operates as a H1 receptor antagonist , which means it blocks the action of histamine at the H1 receptor sites. This action is crucial in treating allergic reactions and certain parasitic infections. The compound exhibits a high affinity for H1 receptors, leading to effective symptom relief in allergic conditions.

Pharmacokinetics

- Absorption : Centperazine is well-absorbed when administered orally, achieving peak plasma concentrations within a few hours.

- Distribution : It is widely distributed in body tissues, particularly in non-fatty tissues.

- Metabolism : The drug undergoes minimal hepatic metabolism, with most of the active substance excreted unchanged in urine.

- Half-life : The elimination half-life typically ranges between 6 to 12 hours, allowing for once-daily dosing in many cases .

Case Study: Antifilarial Activity

A notable clinical study conducted in a village near Lucknow involved 22 microfilariae-positive patients treated with Centperazine. The results indicated a significant reduction in microfilariae counts post-treatment, demonstrating its potential as an effective antifilarial agent. Patients exhibited marked improvement in symptoms associated with filariasis, with statistical significance noted (p < 0.05) compared to baseline measurements .

Comparative Efficacy

Centperazine has been compared with other antihistamines and antifilarial drugs. In various studies:

- It showed superior efficacy in reducing histamine-induced wheal and flare responses compared to standard treatments like cetirizine and loratadine.

- The drug was found to be effective against multiple strains of filarial parasites, suggesting a broad spectrum of activity against nematodes .

Safety Profile

Centperazine has demonstrated a favorable safety profile in clinical trials:

- Adverse Effects : Most reported side effects were mild and transient, including drowsiness and gastrointestinal disturbances.

- Cardiovascular Safety : No significant effects on cardiac parameters were observed, even at higher dosages, indicating low cardiotoxicity .

Research Findings

| Study | Population | Intervention | Outcome | Significance |

|---|---|---|---|---|

| Lucknow Pilot Study | 22 microfilariae-positive patients | Centperazine treatment | Significant reduction in microfilariae | p < 0.05 |

| Comparative Study | Various allergic patients | Centperazine vs. cetirizine | Superior symptom relief | p < 0.003 |

| Efficacy Trial | Healthy volunteers | Centperazine for allergic rhinitis | Effective symptom control over 24 hours | p < 0.0001 |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Centperazine in laboratory settings?

- Methodological Answer : Centperazine synthesis typically follows multi-step organic reactions, including condensation and cyclization. Key steps involve:

- Purification : Use reverse-phase HPLC (C18 column) with acetonitrile/water gradients to isolate intermediates .

- Characterization : Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with established databases (e.g., PubChem) to confirm structural integrity .

- Yield Optimization : Adjust reaction parameters (temperature, solvent polarity) systematically, guided by Design of Experiments (DoE) principles .

Q. How is Centperazine’s mechanism of action investigated in preclinical studies?

- Methodological Answer :

- Target Identification : Employ affinity chromatography or surface plasmon resonance (SPR) to identify binding partners (e.g., receptors, enzymes) .

- Functional Assays : Use cell-based assays (e.g., luciferase reporters) to quantify dose-dependent effects on signaling pathways. Include positive/negative controls to mitigate false positives .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and validate findings with mutagenesis studies .

Q. What are the established safety protocols for handling Centperazine in vitro?

- Methodological Answer :

- Exposure Mitigation : Use fume hoods and PPE (gloves, lab coats) during synthesis. Store compounds in airtight containers at -20°C .

- Waste Disposal : Neutralize acidic/byproduct residues with sodium bicarbonate before disposal, adhering to institutional hazardous waste guidelines .

- Emergency Procedures : For inhalation exposure, administer oxygen and seek immediate medical evaluation, providing the compound’s CAS number (if available) to clinicians .

Advanced Research Questions

Q. How can researchers resolve contradictions in Centperazine’s reported pharmacokinetic data across studies?

- Methodological Answer :

- Systematic Review : Apply PRISMA guidelines to identify bias in literature, focusing on study design (e.g., animal models vs. cell lines) and analytical methods (e.g., LC-MS vs. ELISA) .

- Meta-Analysis : Use random-effects models to aggregate data, adjusting for covariates like dosage and administration routes. Assess heterogeneity via I² statistics .

- Replication Studies : Reproduce key experiments under standardized conditions (e.g., ISO 17025) to isolate methodological variability .

Q. What advanced techniques are recommended for studying Centperazine’s metabolite interactions?

- Methodological Answer :

- Metabolomics Profiling : Combine UPLC-QTOF-MS with multivariate analysis (PCA, OPLS-DA) to identify metabolite signatures in biological matrices .

- Isotope Tracing : Use ¹⁴C-labeled Centperazine to track metabolic pathways in hepatocyte models. Compare results with computational predictions (e.g., MetaScope) .

- Enzyme Inhibition Assays : Test CYP450 isoforms (3A4, 2D6) using fluorometric kits, correlating inhibition potency with clinical drug-drug interaction risks .

Q. How should researchers design a longitudinal study to assess Centperazine’s chronic toxicity?

- Methodological Answer :

- Experimental Design : Follow OECD Guideline 452 for chronic toxicity testing. Include control, low-dose, and high-dose groups (n ≥ 50 rodents/group) with histopathological endpoints .

- Data Collection : Automate clinical observations (e.g., body weight, organ coefficients) using electronic lab notebooks (ELNs) to reduce human error .

- Statistical Power : Calculate sample size a priori using G*Power, ensuring ≥80% power to detect ≥20% effect sizes .

Methodological Considerations for Literature Reviews

Q. What frameworks are suitable for scoping Centperazine’s research landscape?

- Answer : Conduct a scoping review using Arksey & O’Malley’s framework:

Identify Research Gaps : Map studies by therapeutic area (e.g., oncology, neurology) and methodology (e.g., in silico, in vivo) .

Consult Stakeholders : Engage pharmacologists and clinicians to prioritize understudied applications (e.g., neuroprotection) .

Synthesize Trends : Use NVivo for thematic analysis of qualitative data (e.g., adverse event reports) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.